

## High-performance liquid chromatography (HPLC) methods for Mazaticol analysis.

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Compound of Interest		
Compound Name:	Mazaticol	
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### High-Performance Liquid Chromatography (HPLC) Methods for Mazaticol Analysis

Disclaimer: As of the current date, publicly available scientific literature does not contain specific High-Performance Liquid Chromatography (HPLC) methods for a compound named "Mazaticol." The following application notes and protocols have been synthesized from established HPLC methodologies for the analysis of similar small molecule pharmaceuticals. This document serves as a detailed template and guide for developing and validating an HPLC method for a new chemical entity like Mazaticol.

# Application Note: Quantitative Analysis of Mazaticol in Pharmaceutical Formulations using Reverse-Phase HPLC Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the determination of drug substance purity, quantification in formulated products, and for monitoring stability.[1][2][3][4] This application note describes a robust and validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of **Mazaticol**. The method is designed to be simple, rapid, and accurate, making it suitable for quality control and routine analysis.



#### **Materials and Methods**

#### Instrumentation:

- An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) was used.[5]
- Data acquisition and processing were performed using appropriate chromatography software.

#### Chemicals and Reagents:

- Mazaticol reference standard (purity >99.5%)
- HPLC grade acetonitrile and methanol
- HPLC grade water (e.g., Milli-Q)
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)

Chromatographic Conditions: The separation was achieved using an isocratic mobile phase on a C18 column.[1][6]



Parameter	Condition
Column	Thermo Acclaim RP-C18 (250 x 4.6 mm, 5 μm) or equivalent[5]
Mobile Phase	Acetonitrile and 5 mM aqueous ammonium acetate with 0.02% formic acid (50:50, v/v)[5]
Flow Rate	1.0 mL/min[1][5]
Injection Volume	20 μL[5]
Column Temperature	30 °C[1][5]
Detection	UV at 254 nm (or the λmax of Mazaticol)
Run Time	10 minutes

## Experimental Protocols Protocol 1: Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL):

- Accurately weigh approximately 10 mg of Mazaticol reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

Working Standard Solutions (for Calibration Curve):

• Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 μg/mL).

Sample Preparation (from a hypothetical tablet formulation):

Weigh and finely powder 20 tablets to obtain a homogenous mixture.



- Accurately weigh a portion of the powder equivalent to 10 mg of Mazaticol.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm membrane filter before injection into the HPLC system.

#### **Protocol 2: Method Validation**

The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

#### Linearity:

- Inject the prepared working standard solutions in triplicate.
- Construct a calibration curve by plotting the peak area against the concentration.
- Perform a linear regression analysis and determine the correlation coefficient (R<sup>2</sup>), which should ideally be >0.999.[1]

#### Precision:

- Intra-day precision: Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be <2.0%.[1]</li>
   [7]
- Inter-day precision: Repeat the analysis on three different days. The RSD over the three days should be <2.0%.[7][8]</li>

#### Accuracy:



- Perform recovery studies by spiking a placebo formulation with known amounts of Mazaticol at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
- The recovery should be within 98.0% to 102.0%.[7]

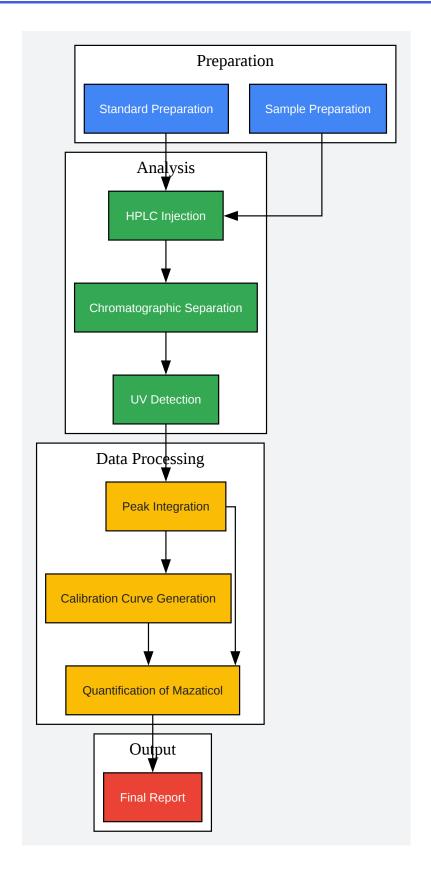
#### **Data Presentation**

The quantitative performance of the HPLC method is summarized in the table below.

Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (R²)	0.9998
Intra-day Precision (%RSD)	0.85%
Inter-day Precision (%RSD)	1.20%
Accuracy (Recovery %)	99.5% - 101.2%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Retention Time	Approximately 5.2 minutes

#### **Visualizations**

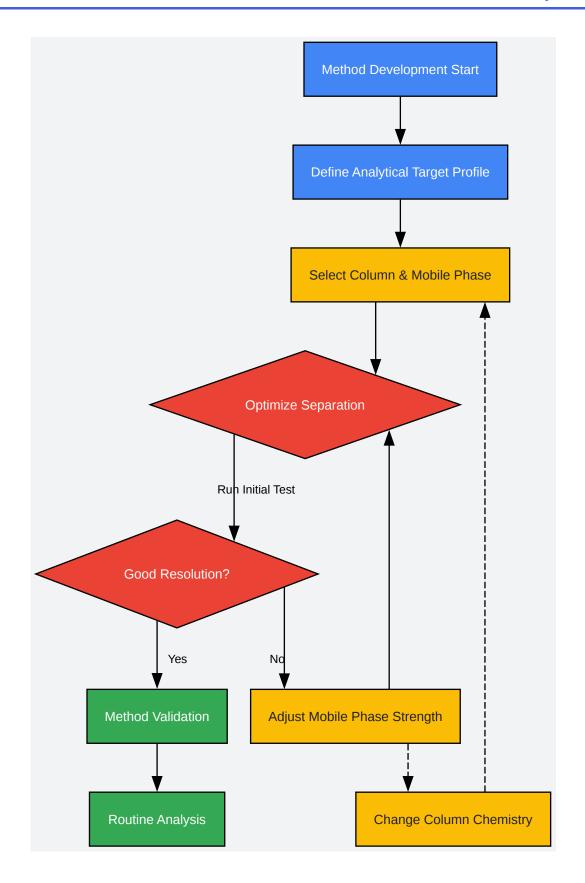




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Caption: Experimental workflow for the HPLC analysis of **Mazaticol**.





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